N-ethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-phenyl acetamide
CAS No.: 942863-09-4
Cat. No.: VC21403259
Molecular Formula: C28H28N4O2
Molecular Weight: 452.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942863-09-4 |
|---|---|
| Molecular Formula | C28H28N4O2 |
| Molecular Weight | 452.5g/mol |
| IUPAC Name | N-ethyl-2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenylacetamide |
| Standard InChI | InChI=1S/C28H28N4O2/c1-3-30(22-9-5-4-6-10-22)27(34)19-32-25-12-8-7-11-24(25)29-28(32)21-17-26(33)31(18-21)23-15-13-20(2)14-16-23/h4-16,21H,3,17-19H2,1-2H3 |
| Standard InChI Key | TVLUCJIIZAFEHU-UHFFFAOYSA-N |
| SMILES | CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)C |
| Canonical SMILES | CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)C |
Introduction
N-ethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-phenyl acetamide is a complex organic compound with a molecular formula of C28H28N4O2 and a molecular weight of approximately 452.5 g/mol . This compound belongs to the benzimidazole class, which is known for its diverse biological activities, including potential pharmacological effects. The structure of this compound incorporates a benzimidazole moiety, a pyrrolidine ring, and an N-phenyl acetamide group, suggesting potential interactions with biological targets.
Synthesis
The synthesis of N-ethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-phenyl acetamide likely involves multi-step organic reactions. While specific synthesis protocols are not detailed in the available literature, such compounds typically require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Biological Activity
Although specific biological activity data for N-ethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-phenyl acetamide are not reported, compounds with similar structures often exhibit pharmacological potential. Benzimidazoles are known for their anxiolytic, sedative, and anticonvulsant properties, suggesting that this compound could have therapeutic applications.
Research Findings and Potential Applications
Research on benzimidazole derivatives has shown promising results in various therapeutic areas, including neurological disorders. The presence of a pyrrolidine ring and an N-phenyl acetamide group in the compound's structure suggests potential interactions with neurotransmitter systems, which could be crucial for its therapeutic effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume